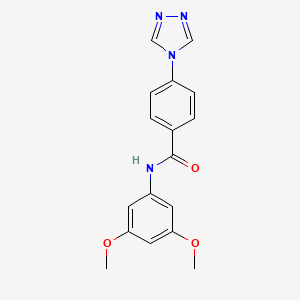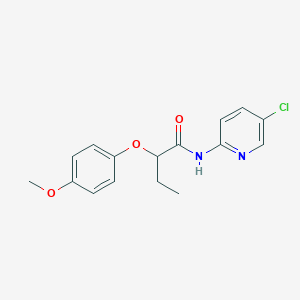
N-(5-chloro-2-pyridinyl)-2-(4-methoxyphenoxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-2-(4-methoxyphenoxy)butanamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2000 by researchers at Bayer AG and has since become a popular tool in the study of various biological processes.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-pyridinyl)-2-(4-methoxyphenoxy)butanamide 11-7082 involves the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation, cell survival, and immune responses. N-(5-chloro-2-pyridinyl)-2-(4-methoxyphenoxy)butanamide 11-7082 acts by binding to a key protein in this pathway, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2-(4-methoxyphenoxy)butanamide 11-7082 has been shown to have a range of biochemical and physiological effects, including the inhibition of cytokine production, the induction of apoptosis in cancer cells, and the protection of neurons from oxidative stress. It has also been shown to have anti-inflammatory effects in various models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-chloro-2-pyridinyl)-2-(4-methoxyphenoxy)butanamide 11-7082 is its specificity for the NF-κB pathway, making it a valuable tool for the study of this pathway in various biological processes. However, its use is limited by its potential toxicity and off-target effects, which must be carefully considered in experimental design.
Zukünftige Richtungen
There are several future directions for the use of N-(5-chloro-2-pyridinyl)-2-(4-methoxyphenoxy)butanamide 11-7082 in scientific research. One area of interest is the development of novel therapies for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, based on the inhibition of the NF-κB pathway. Another area of interest is the study of the role of NF-κB signaling in cancer progression and the development of new cancer therapies based on the inhibition of this pathway. Finally, the potential neuroprotective effects of N-(5-chloro-2-pyridinyl)-2-(4-methoxyphenoxy)butanamide 11-7082 make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthesemethoden
The synthesis of N-(5-chloro-2-pyridinyl)-2-(4-methoxyphenoxy)butanamide 11-7082 involves several steps, including the reaction of 5-chloro-2-pyridinylamine with 4-methoxyphenol to form 5-chloro-2-(4-methoxyphenoxy)pyridine. This intermediate is then reacted with butyric anhydride to yield the final product, N-(5-chloro-2-pyridinyl)-2-(4-methoxyphenoxy)butanamide.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-pyridinyl)-2-(4-methoxyphenoxy)butanamide 11-7082 has been used in a wide range of scientific research applications, including the study of inflammation, cancer, and neurodegenerative diseases. It has been shown to inhibit the activity of several key signaling pathways involved in these processes, making it a valuable tool for researchers.
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-3-14(22-13-7-5-12(21-2)6-8-13)16(20)19-15-9-4-11(17)10-18-15/h4-10,14H,3H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJQXEGLVYPRQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC=C(C=C1)Cl)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4956315.png)
![N-cyclopropyl-4-methoxy-3-{[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4956317.png)
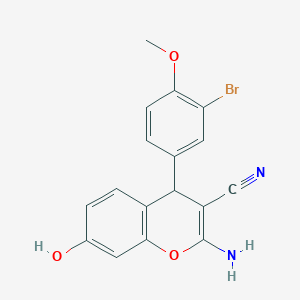
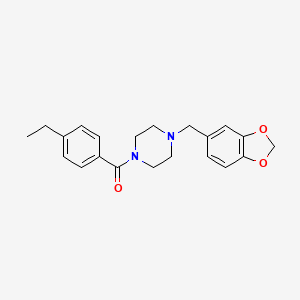
![N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B4956341.png)

![N,N'-1,3-phenylenebis[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide]](/img/structure/B4956356.png)
![5-[(4-{[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)carbonyl]-2-methyl-4(1H)-pyridinone](/img/structure/B4956360.png)
![4'-(4-fluorobenzyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4956364.png)
![2-(3,5-dimethylphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B4956365.png)
![N-(5-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4956376.png)
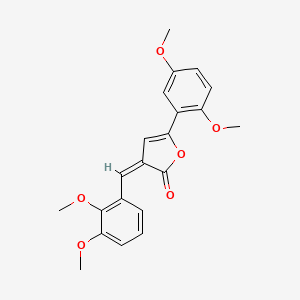
![3-(ethylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4956398.png)
